molecular formula C13H11N3O3 B258226 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-pyridinyl methyl ether

3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-pyridinyl methyl ether

Cat. No.: B258226
M. Wt: 257.24 g/mol
InChI Key: CWWOHKJSFMAKHS-UHFFFAOYSA-N
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Description

3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-pyridinyl methyl ether is a heterocyclic compound that contains a furan ring, an oxadiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-pyridinyl methyl ether typically involves the reaction of furan-2-carboxylic acid hydrazide with appropriate reagents to form the oxadiazole ring, followed by further functionalization to introduce the methoxy and methyl groups on the pyridine ring . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency. The use of renewable starting materials and environmentally friendly solvents is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-pyridinyl methyl ether can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while substitution reactions can yield a variety of functionalized pyridine derivatives .

Scientific Research Applications

3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-pyridinyl methyl ether has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-pyridinyl methyl ether involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-pyridinyl methyl ether is unique due to its specific combination of furan, oxadiazole, and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

5-(furan-2-yl)-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C13H11N3O3/c1-8-5-6-9(12(14-8)17-2)11-15-13(19-16-11)10-4-3-7-18-10/h3-7H,1-2H3

InChI Key

CWWOHKJSFMAKHS-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC=CO3)OC

Canonical SMILES

CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC=CO3)OC

Origin of Product

United States

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